molecular formula C₃₁H₃₂N₂O₅ B1139792 (S)-(-)-5'-Benzyloxyphenyl Carvedilol CAS No. 887353-00-6

(S)-(-)-5'-Benzyloxyphenyl Carvedilol

Cat. No.: B1139792
CAS No.: 887353-00-6
M. Wt: 512.6
InChI Key:
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Mechanism of Action

Mode of Action

(S)-(-)-5’-Benzyloxyphenyl Carvedilol interacts with its targets by acting as an inverse agonist at the beta-1 and beta-2 adrenoceptors, and as a blocker at the alpha-1 adrenoceptors . This dual action is advantageous in combination therapies as it can reduce the incidence of adverse effects compared to high dose monotherapy in the treatment of moderate hypertension .

Biochemical Pathways

The main pathways of (S)-(-)-5’-Benzyloxyphenyl Carvedilol metabolism include oxidation (ring & side chain), demethylation, and glucuronidation . The metabolism of (S)-(-)-5’-Benzyloxyphenyl Carvedilol involves several key pharmacogenes . The oxidation process creates two hydroxylated active metabolites, while the demethylation process results in an active metabolite with minor beta-blocking action and no activity with the alpha-1 adrenoceptors .

Pharmacokinetics

(S)-(-)-5’-Benzyloxyphenyl Carvedilol is rapidly absorbed and undergoes extensive first-pass metabolism in the liver . The clinically used drug is a racemic mixture, with the S(-) enantiomer having much higher affinity for the cardiac beta-1 and beta-2 adrenoceptors than the R(+) enantiomer . Orally administered (S)-(-)-5’-Benzyloxyphenyl Carvedilol undergoes extensive stereo-selective hepatic first-pass metabolism, resulting in almost double maximal plasma concentration (and bioavailability) of R-carvedilol compared with that of S-carvedilol .

Result of Action

The molecular and cellular effects of (S)-(-)-5’-Benzyloxyphenyl Carvedilol’s action include a reduction in heart rate and myocardial contractility . By blocking almost all adrenoceptors in the body (with the exception of alpha-2 adrenoceptors), it can counter the deleterious effects of the sympathetic hyperstimulation that accompanies and aggravates chronic heart failure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-(-)-5’-Benzyloxyphenyl Carvedilol. For instance, the solubility of (S)-(-)-5’-Benzyloxyphenyl Carvedilol, which is a BCS (biopharmaceutical classification system) class II drug, is low, leading to poor bioavailability (around 25%) . Various approaches have been explored to increase the solubility of (S)-(-)-5’-Benzyloxyphenyl Carvedilol, including micronization and nanoformulations .

Biochemical Analysis

Biochemical Properties

(S)-(-)-5’-Benzyloxyphenyl Carvedilol interacts with various enzymes and proteins. It is primarily metabolized by CYP2D6, with contributions from CYP3A4, CYP1A2, and CYP2C9 . The S(-) enantiomer of Carvedilol is both a beta and alpha-1 adrenoceptor blocker .

Cellular Effects

(S)-(-)-5’-Benzyloxyphenyl Carvedilol has significant effects on various types of cells and cellular processes. It has been shown to produce significant cardioprotection in experimental animal models of acute myocardial infarction . It also has anti-inflammatory effects, as it has been shown to attenuate inflammatory reactions of lipopolysaccharide-stimulated BV2 cells .

Molecular Mechanism

The molecular mechanism of (S)-(-)-5’-Benzyloxyphenyl Carvedilol involves its interactions with biomolecules at the molecular level. It acts as an inverse agonist at the β1- and β2-adrenoceptors, and blocks α1-adrenoceptors in the vasculature, thereby causing vasodilation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-(-)-5’-Benzyloxyphenyl Carvedilol change over time. It has been shown to suppress store overload-induced Ca2+ release, especially for the triggered activity .

Dosage Effects in Animal Models

The effects of (S)-(-)-5’-Benzyloxyphenyl Carvedilol vary with different dosages in animal models. In a study on healthy dogs, carvedilol showed a significant linear decrease in heart rate response to isoproterenol with increasing dosage .

Metabolic Pathways

(S)-(-)-5’-Benzyloxyphenyl Carvedilol is involved in various metabolic pathways. It undergoes oxidation, demethylation, and glucuronidation .

Transport and Distribution

(S)-(-)-5’-Benzyloxyphenyl Carvedilol is transported and distributed within cells and tissues. It is a highly lipophilic drug which is rapidly absorbed from the GI tract .

Subcellular Localization

Given its lipophilic nature and its interactions with various receptors, it is likely to be localized in the cell membrane where these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-5’-Benzyloxyphenyl Carvedilol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps :

    Formation of the Intermediate: The synthesis begins with the reaction of hydroxy carbazole with epichlorohydrin in the presence of a base, such as sodium hydroxide, in a solvent like dimethyl sulfoxide (DMSO) at a temperature of 10-15°C. This reaction forms an epoxide intermediate.

    Nucleophilic Substitution: The epoxide intermediate is then reacted with (S)-(-)-5’-Benzyloxyphenylamine under basic conditions to form the desired product, (S)-(-)-5’-Benzyloxyphenyl Carvedilol.

Industrial Production Methods

Industrial production of (S)-(-)-5’-Benzyloxyphenyl Carvedilol involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-5’-Benzyloxyphenyl Carvedilol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized at various positions on the aromatic ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the benzyloxy group, converting it to a benzyl alcohol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the carbazole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions include hydroxylated derivatives, benzyl alcohol derivatives, and various substituted carbazole derivatives .

Scientific Research Applications

(S)-(-)-5’-Benzyloxyphenyl Carvedilol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    R(+)-Carvedilol: The R(+)-enantiomer of Carvedilol, which primarily acts as an alpha-1 adrenoceptor blocker.

    Propranolol: A non-selective beta-adrenergic antagonist used for similar cardiovascular conditions.

    Metoprolol: A selective beta-1 adrenergic antagonist used in the treatment of hypertension and heart failure.

Uniqueness

(S)-(-)-5’-Benzyloxyphenyl Carvedilol is unique due to its dual beta and alpha-1 adrenergic blocking properties, which provide a broader spectrum of cardiovascular protection compared to other beta-blockers . Its chiral nature also allows for more targeted therapeutic effects with potentially fewer side effects .

Properties

IUPAC Name

(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-5-phenylmethoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O5/c1-35-28-15-14-24(37-20-22-8-3-2-4-9-22)18-30(28)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHXJWOZEWRBDU-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601118466
Record name (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601118466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217822-96-2
Record name (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217822-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601118466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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